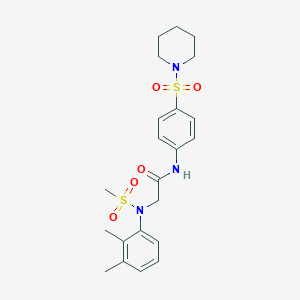![molecular formula C21H20ClN3O5S B301888 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely used in scientific research for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to have antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer growth. Additionally, it has been shown to have antimicrobial effects by disrupting the cell membrane of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide. One direction is to further investigate its potential use in treating diabetes and other neurological disorders. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity, which could lead to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide. This compound is then reacted with 2-furylhydrazine and ethyl oxalyl chloride to form this compound.
Applications De Recherche Scientifique
4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively used in scientific research for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in treating diabetes, Alzheimer's disease, and other neurological disorders.
Propriétés
Formule moléculaire |
C21H20ClN3O5S |
|---|---|
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H20ClN3O5S/c1-2-29-18-9-7-17(8-10-18)25(31(27,28)20-11-5-16(22)6-12-20)15-21(26)24-23-14-19-4-3-13-30-19/h3-14H,2,15H2,1H3,(H,24,26)/b23-14+ |
Clé InChI |
FMNNLSKSBCXUBN-OEAKJJBVSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(2Z,5E)-3-methyl-4-oxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301805.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301806.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301807.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide](/img/structure/B301824.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B301826.png)